Ethyl 3-(3-formylphenoxy)propanoate
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Overview
Description
Ethyl 3-(3-formylphenoxy)propanoate is an organic compound with the molecular formula C12H14O4. It is an ester derivative, characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a propanoate ester. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-formylphenoxy)propanoate can be synthesized through the reaction of 3-hydroxybenzaldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{3-Hydroxybenzaldehyde} + \text{Ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise temperature and reagent control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-formylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-carboxyphenoxy)propanoic acid.
Reduction: Ethyl 3-(3-hydroxyphenoxy)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-formylphenoxy)propanoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-formylphenoxy)propanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 3-(3-formylphenoxy)propanoate can be compared with other similar compounds such as:
Ethyl 3-(2-formylphenoxy)propanoate: Similar structure but with the formyl group in a different position, leading to different reactivity and properties.
Ethyl 3-(4-formylphenoxy)propanoate: Another positional isomer with distinct chemical behavior.
Ethyl 3-(3-hydroxyphenoxy)propanoate: The reduced form of this compound, exhibiting different reactivity due to the presence of a hydroxyl group instead of a formyl group.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-(3-formylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)6-7-16-11-5-3-4-10(8-11)9-13/h3-5,8-9H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGOXMHMTXWWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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